N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide is systematically identified through its hierarchical IUPAC naming. The core structure consists of a pyrrole ring substituted at position 4 with a 4-phenyl-1H-pyrazol-3-yl group and at position 2 with a N,N-dimethylcarboxamide moiety. The molecular formula is C₁₆H₁₆N₄O , with a molecular weight of 280.32 g/mol . Key identifiers include the SMILES notation CN(C)C(=O)C1=CC(=CN1)C2=C(C=NN2)C3=CC=CC=C3 and the InChIKey OPBUUQBZKJSWTN-UHFFFAOYSA-N.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O |
| Molecular Weight | 280.32 g/mol |
| SMILES | CN(C)C(=O)C1=CC(=CN1)C2=C(C=NN2)C3=CC=CC=C3 |
| InChIKey | OPBUUQBZKJSWTN-UHFFFAOYSA-N |
X-ray Crystallographic Analysis
Direct X-ray crystallographic data for N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide is not explicitly reported in the provided sources. However, structural analogs such as N,N-dimethyl-1H-pyrrole-2-carboxamide (CID 11073495) have been characterized crystallographically, revealing a planar pyrrole ring with a carboxamide group in a trans configuration relative to the ring nitrogen. For the target compound, the pyrazole substituent at position 4 likely adopts a coplanar arrangement with the pyrrole ring, stabilizing conjugation. The phenyl group on the pyrazole ring may exhibit rotational freedom, contributing to molecular flexibility.
Spectroscopic Characterization
While specific spectral data for this compound are not available in the provided sources, trends from structurally related pyrrole-carboxamide derivatives provide a framework for interpretation:
1H NMR Spectroscopy
- Pyrrole Ring Protons : Aromatic protons on the pyrrole ring (positions 3, 4, and 5) typically resonate between 6.5–7.5 ppm as multiplets.
- Pyrazole Protons : The 1H-pyrazole proton (position 1) may appear as a singlet or multiplet near 7.0–7.5 ppm , depending on substituent effects.
- Methyl Groups : The N,N-dimethyl groups are expected to show a singlet near 2.8–3.0 ppm .
13C NMR Spectroscopy
- Carboxamide Carbonyl : The C=O carbon typically resonates at 165–170 ppm .
- Aromatic Carbons : Pyrrole and pyrazole carbons (C1–C5) span 100–150 ppm , with phenyl carbons (C6–C11) in the 120–135 ppm range.
FT-IR Spectroscopy
- C=O Stretch : A strong absorption band at 1650–1700 cm⁻¹ .
- C-N Stretches : Peaks in the 1200–1300 cm⁻¹ region for amide linkages.
- Aromatic C-H Bending : Absorptions at 700–900 cm⁻¹ for pyrrole and pyrazole rings.
| Spectral Region | Expected Absorption (cm⁻¹) | Assignment |
|---|---|---|
| FT-IR | 1650–1700 | C=O (carboxamide) |
| 1200–1300 | C-N (amide linkage) | |
| 700–900 | Aromatic C-H (pyrrole/pyrazole) |
Computational Molecular Modeling Studies
Density functional theory (DFT) studies on analogous pyrrole-carboxamide derivatives reveal key electronic and conformational features:
- HOMO-LUMO Energy Gaps : The HOMO (highest occupied molecular orbital) is localized on the pyrrole and pyrazole π-systems, while the LUMO (lowest unoccupied molecular orbital) resides on the carboxamide group.
- Hyperconjugation : Natural bond orbital (NBO) analysis highlights electron delocalization from the N,N-dimethyl groups into the carboxamide π* orbital, stabilizing the molecule.
- Conformational Flexibility : The pyrazole ring may adopt syn or anti conformations relative to the pyrrole ring, with DFT calculations suggesting a preference for coplanar arrangements to maximize conjugation.
| Property | Value/Description |
|---|---|
| HOMO Energy | Localized on π-systems (pyrrole/pyrazole) |
| LUMO Energy | Localized on carboxamide group |
| Hyperconjugation | N→π* delocalization from methyl groups |
| Conformational Preference | Coplanar pyrrole-pyrazole arrangement |
Properties
IUPAC Name |
N,N-dimethyl-4-(4-phenyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-20(2)16(21)14-8-12(9-17-14)15-13(10-18-19-15)11-6-4-3-5-7-11/h3-10,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBUUQBZKJSWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C2=C(C=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321553-20-2 | |
| Record name | N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321553202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-DIMETHYL-4-(4-PHENYL-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9VEZ8JB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and relevant data tables.
The biological activity of compound 1 is primarily attributed to its interaction with various cellular targets, including enzymes involved in cancer progression and inflammation pathways. Preliminary studies suggest that it may function as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
Anticancer Activity
Recent research has highlighted the anticancer potential of compound 1 against several cancer cell lines. The following table summarizes key findings from various studies:
These studies indicate that compound 1 exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, compound 1 has shown promise in anti-inflammatory applications. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro.
Case Studies
Case Study 1: MCF7 Cell Line Analysis
In a study by Bouabdallah et al., compound 1 was evaluated for its effects on the MCF7 breast cancer cell line. The results demonstrated a notable reduction in cell viability at concentrations as low as 3.79 µM, indicating potent anticancer activity.
Case Study 2: A549 Cell Line Response
Wei et al. investigated the impact of compound 1 on A549 lung cancer cells and reported an IC50 value of 26 µM. The study concluded that the compound induced apoptosis through mitochondrial pathways, highlighting its potential for further development as an anticancer drug.
Research Findings and Future Directions
While preliminary data on this compound is promising, further research is necessary to elucidate its full biological profile and mechanisms of action. Future studies should focus on:
- In vivo Studies : To validate the efficacy and safety profiles in animal models.
- Mechanistic Studies : To explore the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrazole moiety exhibit anticancer properties. N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide has shown promise in inhibiting cancer cell proliferation. A study demonstrated that derivatives of pyrazole can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This property could position this compound as a candidate for developing new anti-inflammatory drugs .
Neurological Applications
Recent studies have explored the neuroprotective effects of pyrazole-based compounds, including the target compound. These compounds may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes:
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Phenylhydrazine + Acetic anhydride | Reflux | Pyrazole derivative |
| 2 | Pyrazole derivative + Dimethylformamide | Heating | Intermediate |
| 3 | Intermediate + Pyrrole derivative | Cyclization | Target compound |
This synthetic pathway highlights the versatility of pyrazole chemistry and its integration into complex molecular architectures.
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, this compound was screened against several cancer cell lines, including breast and lung cancer models. The results showed significant inhibition of cell growth compared to control groups, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of this compound, demonstrating that it effectively reduced pro-inflammatory cytokine levels in vitro. The findings suggest that it could serve as a lead compound for developing new anti-inflammatory therapies .
Q & A
Q. What are the recommended synthetic routes for preparing N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide?
The compound can be synthesized via coupling reactions between pyrazole and pyrrole precursors. For example, a Mannich reaction has been employed for analogous pyrazole-pyrrole systems, using N,N-bis(methoxymethyl)diaza-18-crown-6 and phenolic derivatives under mild conditions to introduce substituents . Alternatively, nucleophilic substitution with K₂CO₃ in DMF at room temperature has been used for functionalizing heterocyclic cores, as seen in related carboxamide syntheses . Purification typically involves column chromatography followed by HPLC to achieve >97% purity .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish its structure?
Key characterization includes:
Q. What solubility and stability considerations are critical for handling this compound in biological assays?
The compound is likely soluble in polar aprotic solvents (DMF, DMSO) but exhibits limited aqueous solubility due to its hydrophobic aryl and heterocyclic groups. Stability studies under varying pH (e.g., 1–10) and temperature (4–37°C) are recommended, with LCMS monitoring for degradation products (e.g., hydrolysis of the amide bond) .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screening should focus on:
- Enzyme inhibition : Kinase or protease assays using fluorescence-based substrates.
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with IC₅₀ determination .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safe working concentrations .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and hydrogen-bonding networks. For example, pyrazole-pyrrole analogs exhibit intramolecular H-bonds between NH and carbonyl groups, stabilizing planar conformations . Twinning or disordered solvent molecules may require high-resolution data (≤0.8 Å) and TWINLAW analysis .
Q. What intermolecular interactions dominate the solid-state packing of this compound?
Graph set analysis (Etter’s formalism) reveals C–H···O/N and π-π stacking interactions. For example, pyrazole rings in related compounds form R₂²(8) motifs with adjacent pyrrole carboxamides, influencing crystallinity and melting points . Hirshfeld surface analysis quantifies contributions from H-bonding (~30%), van der Waals (~50%), and halogen interactions (if applicable) .
Q. How can structure-activity relationships (SAR) be optimized for enhanced biological activity?
Systematic modifications include:
- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance binding affinity .
- Pyrrole N-methylation : Reducing NH-mediated metabolic instability while maintaining planar geometry for target engagement .
- Amide bioisosteres : Replacing the carboxamide with sulfonamide or thioamide groups to modulate solubility and potency .
Q. What computational methods predict the compound’s binding mode to biological targets?
Molecular docking (AutoDock Vina, Glide) with homology-modeled proteins identifies key interactions:
Q. How does regioselectivity in pyrazole functionalization impact synthetic yield?
Electrophilic substitution at the pyrazole 3-position is favored due to electron-donating effects of the adjacent NH group. Protecting the NH with SEM (trimethylsilylethoxymethyl) groups improves yields in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
LC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) detects impurities at 0.1% levels. Common byproducts include:
- Des-methyl analogs : From incomplete alkylation during synthesis.
- Oxidation products : Pyrrole ring hydroxylation under acidic conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
